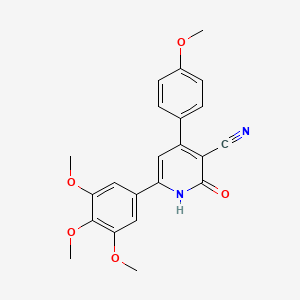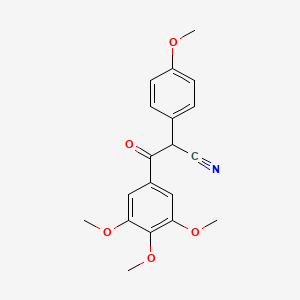![molecular formula C17H16N4O4S3 B11473371 1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B11473371.png)
1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(THIOPHENE-2-SULFONYL)PIPERAZINE is a complex organic compound that features a thiazole ring, a nitrophenyl group, a thiophene sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(THIOPHENE-2-SULFONYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms. The nitrophenyl group is introduced via nitration reactions, while the thiophene sulfonyl group is incorporated through sulfonation reactions. The final step involves the coupling of the thiazole derivative with piperazine under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(THIOPHENE-2-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized thiazole and thiophene derivatives.
Scientific Research Applications
1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(THIOPHENE-2-SULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(THIOPHENE-2-SULFONYL)PIPERAZINE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the nitrophenyl and thiophene sulfonyl groups can enhance binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)thiazol-2-ylhydrazone: Known for its antioxidant and selective monoamine oxidase-B (MAO-B) inhibitory activities.
Thiazole derivatives: Include compounds like dabrafenib, dasatinib, and epothilone, which are used in anticancer therapies.
Uniqueness
1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-(THIOPHENE-2-SULFONYL)PIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and thiophene sulfonyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H16N4O4S3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H16N4O4S3/c22-21(23)14-4-1-3-13(11-14)15-12-27-17(18-15)19-6-8-20(9-7-19)28(24,25)16-5-2-10-26-16/h1-5,10-12H,6-9H2 |
InChI Key |
CNVPJPQJNJSMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-bromophenyl)-1,3-dimethyl-6-(pyridin-3-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11473299.png)
![ethyl [4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]carbamate](/img/structure/B11473308.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]acetamide](/img/structure/B11473309.png)
![6-(2,5-Difluorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11473312.png)
![1-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11473319.png)
![6-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]hexanoic acid](/img/structure/B11473327.png)
![1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[(2-methylquinazolin-4-yl)sulfanyl]ethanone](/img/structure/B11473343.png)
![1-(6-chloropyridazin-3-yl)-3-methyl-4-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11473345.png)

![2-({5-[4-(1H-benzimidazol-2-yl)butyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B11473358.png)
![5-(2-chlorophenyl)-3-{[2-(1H-imidazol-5-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B11473359.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11473365.png)
